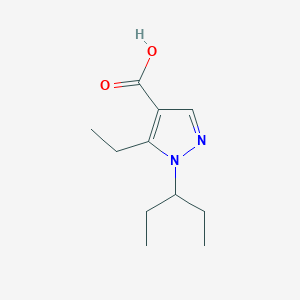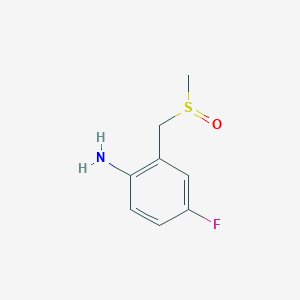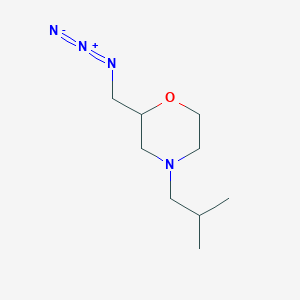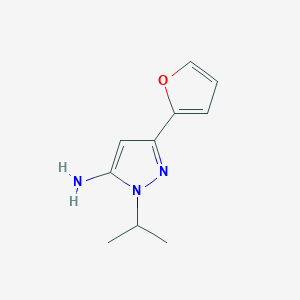![molecular formula C10H21NO5S B1526627 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate CAS No. 174626-25-6](/img/structure/B1526627.png)
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Übersicht
Beschreibung
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group on a butyl chain, which is further modified with a methanesulfonate group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.
Attachment to Butyl Chain: The amino group on the butyl chain can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to form the methanesulfonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of automated reactors and purification systems to handle the reagents and products efficiently.
Types of Reactions:
Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The methanesulfonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction and Oxidation: The butyl chain can be subjected to reduction or oxidation reactions depending on the desired product.
Common Reagents and Conditions:
Deprotection: TFA in DCM or HCl in methanol.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Deprotection: Free amine after BOC removal.
Substitution: Various substituted butyl methanesulfonates.
Reduction: Butyl alcohol or butane.
Oxidation: Butyric acid or butanal.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a protecting group in peptide synthesis and other organic synthesis processes. Biology: It can be used to study enzyme mechanisms and protein interactions. Medicine: It serves as an intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the production of various chemical reagents and materials.
Wirkmechanismus
The compound exerts its effects through the BOC group, which protects the amino group from unwanted reactions. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-[(tert-Butoxycarbonyl)phenyl]boronic Acid: Used in Suzuki-Miyaura coupling reactions.
4-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Another BOC-protected compound used in cross-coupling reactions.
Uniqueness: 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is unique in its combination of the BOC protecting group with the methanesulfonate moiety, making it versatile for various synthetic applications.
This compound's stability, reactivity, and versatility make it a valuable tool in organic synthesis and pharmaceutical research. Its applications span across multiple fields, highlighting its importance in scientific and industrial contexts.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11-7-5-6-8-15-17(4,13)14/h5-8H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFMWLZWKNRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727162 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174626-25-6 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


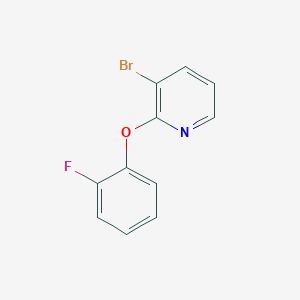
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
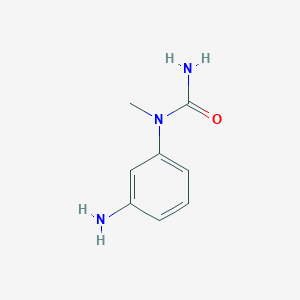
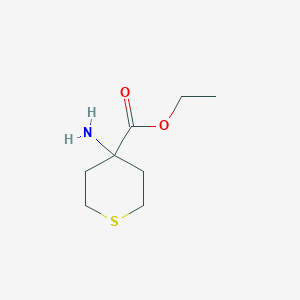
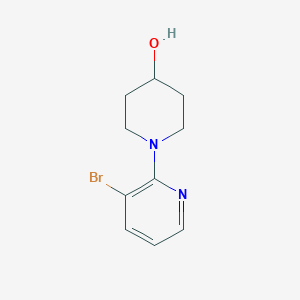
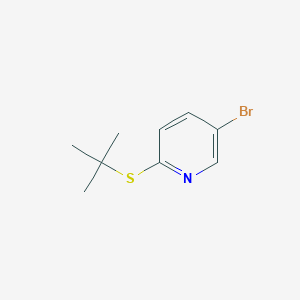
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
